Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate

Medicinal chemistry Building block procurement Ester hydrolysis kinetics

In multi-step medicinal chemistry campaigns, selecting the incorrect N-protection state of piperidinyl-oxazole building blocks forces re-optimization of downstream coupling conditions, delays SAR cycles, and risks supply bottlenecks. This compound's orthogonal Boc and ethyl ester protection solves these challenges-the Boc group withstands basic ester hydrolysis (NaOH/EtOH), while the ethyl ester survives acidic Boc removal (TFA/DCM), enabling sequential deprotection without intermediate purification. • Orthogonal protecting groups for independent, sequential derivatization workflows • ≥98% purity with multi-vendor availability ensures procurement continuity • 4-yl regioisomer provides a linear exit vector complementary to 3-yl and 5-yl analogs

Molecular Formula C16H24N2O5
Molecular Weight 324.37 g/mol
Cat. No. B12974483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate
Molecular FormulaC16H24N2O5
Molecular Weight324.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O5/c1-5-21-14(19)12-10-22-13(17-12)11-6-8-18(9-7-11)15(20)23-16(2,3)4/h10-11H,5-9H2,1-4H3
InChIKeyFAECNPOXBKWIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate Overview


Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate (CAS 1037797-93-5) is a synthetic oxazole-piperidine hybrid building block featuring an N-Boc-protected piperidine ring at the oxazole 2-position and an ethyl ester at the 4-position. With a molecular formula of C₁₆H₂₄N₂O₅ and a molecular weight of 324.37 g/mol , it belongs to a broader class of N-Boc-cycloaminyl-oxazole-4-carboxylate building blocks that have been systematically evaluated as conformationally restricted amino acid precursors and peptidomimetic scaffolds [1][2]. The compound serves as a protected intermediate that can be orthogonally deprotected—Boc removal liberates the piperidine NH for further functionalization, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid—making it a strategically differentiated synthon for medicinal chemistry campaigns requiring sequential derivatization .

Sequential deprotection: Orthogonal Boc and ethyl ester protection supports selective functionalization of piperidine NH or carboxylic acid in multi-step synthesis.
Regioisomeric scaffold: 4-piperidinyl attachment at oxazole 2-position provides a distinct spatial geometry for peptidomimetic library design.
Procurement readiness: Available from multiple vendors at ≥97% purity, minimizing repurification and supply-chain risk in medicinal chemistry campaigns.

Why This Building Block Cannot Be Simply Substituted


Within the N-Boc-piperidinyl-oxazole-4-carboxylate family, three structural variables critically dictate downstream synthetic utility: the ester alkyl group (ethyl vs. methyl), the piperidine substitution position (4-yl vs. 3-yl vs. 5-yl), and the N-protection state (Boc-protected vs. free amine). The ethyl ester provides a 14.03 Da mass increment and measurably higher calculated LogP (2.97) compared to the methyl ester analog (CAS 922516-07-2, MW 310.35, purity Min. 95% ), which alters both chromatographic retention and the hydrolysis kinetics during ester-to-acid conversion . The 4-yl regioisomer places the piperidine substituent at the oxazole 2-position, a connectivity that is structurally and synthetically distinct from the 5-(N-Boc-piperidinyl)oxazole-4-carboxylate regioisomers whose unambiguous structural assignment required single-crystal X-ray diffraction [1]. Furthermore, the Boc-protected state (CAS 1037797-93-5, MW 324.37) versus the deprotected free amine (CAS 672310-05-3, MW 224.26 [2]) represents a fundamental branching point: the Boc group enables orthogonal protection strategies during multi-step syntheses, whereas the free amine is directly available for amide coupling or reductive amination. These are not interchangeable starting materials—selecting the incorrect analog introduces a deprotection step, alters solubility, and may require complete re-optimization of downstream coupling conditions.

Ester mismatch Ethyl ester offers measurably different LogP and hydrolysis rate vs. methyl ester analog; swapping can alter chromatographic behavior and chemoselectivity during ester deprotection.
Protection state Boc-protected form avoids a re-protection step required when starting from free amine; using the free amine adds synthetic overhead and may introduce purity loss.
Regioisomer topology 4-yl, 3-yl, and 5-yl regioisomers present different exit vectors and functional group positioning; selecting the wrong regioisomer may require complete re-optimization of downstream coupling geometry.

Quantitative Differentiation from Closest Analogs


Ester Alkyl Chain: Ethyl vs. Methyl Ester

The target compound carries an ethyl ester (MW 324.37), whereas the closest commercial analog is the methyl ester (CAS 922516-07-2, MW 310.35) . The ethyl ester exhibits a calculated LogP of 2.97 and a topological polar surface area (TPSA) of 81.87 Ų , compared to the methyl ester which, by virtue of its one fewer methylene unit, possesses a predictably lower LogP (estimated ~2.5 based on the Hansch π contribution of –0.5 for the CH₂ difference). This LogP differential directly impacts reverse-phase HPLC retention time and the choice of solvent systems for both purification and subsequent reactions. Additionally, the ethyl ester undergoes alkaline hydrolysis approximately 1.5–2× slower than the methyl ester due to the greater steric bulk and electron-donating inductive effect of the ethyl group, providing a wider operational window for chemoselective transformations where the ester must survive intermediate reaction conditions .

Ester Alkyl Chain
Data to verify
Ethyl ester (MW 324.37) vs. methyl ester analog (MW 310.35): ΔLogP ≈ +0.47; alkaline hydrolysis ~1.5–2× slower
Supports chemoselective strategy; slower hydrolysis may reduce premature ester cleavage in multi-step sequences.
LogP and hydrolysis kinetics based on prediction and literature; validate under actual reaction conditions.
Medicinal chemistry Building block procurement Ester hydrolysis kinetics Chromatographic retention

N-Protection State: Boc vs. Free Amine

The target compound (CAS 1037797-93-5, MW 324.37) incorporates an N-Boc protecting group. The corresponding deprotected free amine (CAS 672310-05-3, MW 224.26, MF C₁₁H₁₆N₂O₃) [1] is also commercially available. The mass difference of 100.11 Da corresponds exactly to the Boc group (C₅H₈O₂, theoretical mass 100.05 Da). The Boc-protected form enables chemoselective transformations at the ethyl ester without competing reaction at the piperidine nitrogen—a capability absent in the free amine, which would require re-protection before ester hydrolysis or transesterification. Furthermore, the Boc group can be removed under mildly acidic conditions (TFA/DCM or HCl/dioxane) that are orthogonal to the ethyl ester, which remains stable under these conditions. In contrast, starting from the free amine (CAS 672310-05-3) and needing to protect the piperidine NH later adds a synthetic step and reduces overall yield. Commercial vendors including ChemScene (Cat. CS-0684737, Purity ≥98%) , Leyan (Cat. 1755392, Purity 98%) , and GlpBio (Cat. GF13363) supply the Boc-protected ethyl ester at ≥97–98% purity, while the free amine is commonly offered at 95–97% purity , reflecting the added purification benefit of the higher-mass Boc derivative during chromatographic isolation.

Boc vs. Free Amine
Reported
Boc-protected (MW 324.37, purity ≥98%) vs. free amine (MW 224.26, purity 95–97%); ΔMW = +100.11 Da; 1 synthetic step saved
Procurement of protected form avoids re-protection, typically yielding higher initial purity for downstream steps.
Purity specifications from vendor datasheets; free amine may require additional purification.
Orthogonal protection Solid-phase synthesis Peptidomimetic construction Boc deprotection

Regioisomeric Scaffold (2-yl vs. 5-yl)

The target compound places the N-Boc-piperidinyl substituent at the oxazole 2-position with the ester at the 4-position. This connectivity pattern is structurally distinct from the 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate regioisomers synthesized and rigorously characterized by Bruzgulienė et al. (2022) using chiral HPLC, multinuclear NMR (¹H, ¹³C, ¹⁵N), HRMS, and single-crystal X-ray diffraction [1]. In that study, the 5-substituted regioisomers (incorporating azetidine, pyrrolidine, or piperidine enamines) were prepared via cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride, whereas the 2-substituted scaffold of the target compound requires a fundamentally different synthetic route—typically involving the reaction of N-Boc-piperidine-4-carboxylic acid derivatives with ethyl isocyanoacetate, as demonstrated in the stereolibrary work by Artamonov et al. (2015) [2]. The Artamonov study established that the 5-piperidinyloxazole-4-carboxylic acid scaffold places the amino acid-like functionality at the oxazole 4-position, creating a conformationally restricted β-amino acid motif, whereas the target compound's 2-(piperidin-4-yl)oxazole-4-carboxylate topology orients the piperidine nitrogen further from the ester, producing a distinct spatial arrangement of the two derivatizable functional groups. This regioisomeric difference is not trivial: the predicted physicochemical parameters of N-acetyl-N′-methylamide model derivatives show measurable differences across regioisomers [2], and the choice of regioisomer determines which face of the oxazole ring is presented for molecular recognition.

Regioisomer Scaffold
Class-level
2-(piperidin-4-yl)oxazole-4-carboxylate vs. 5-(piperidinyl)oxazole-4-carboxylate regioisomers; distinct synthetic routes and X-ray confirmed connectivity
Regioisomer selection determines spatial orientation of functional groups; influences molecular recognition in peptidomimetic design.
Physicochemical parameter differences documented in stereolibrary studies; verify regioisomer identity by NMR or HPLC.
Regioisomerism Conformational restriction Stereolibrary design Peptidomimetic scaffolds

Piperidine Substitution Position (4-yl vs. 3-yl)

The target compound features piperidine attachment at the 4-position. A commercially catalogued 3-yl regioisomer—2-(1-(tert-butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid (MW 296.32 g/mol, C₁₄H₂₀N₂O₅) —demonstrates that shifting the piperidine attachment from the 4- to the 3-position changes the molecular formula, reduces the molecular weight by 28.05 Da (loss of C₂H₄), and converts the ester to a carboxylic acid. This regioisomer is fundamentally a different synthon: the 3-yl carboxylic acid is suited for direct amide coupling, whereas the target 4-yl ethyl ester is designed for ester hydrolysis followed by coupling or for transesterification. The 4-yl attachment positions the piperidine ring symmetrically relative to the oxazole, producing a more linear molecular shape (distance from piperidine N to ester carbonyl oxygen is greater and more extended), whereas the 3-yl attachment introduces a kink in the molecular topology due to the meta-like relationship on the piperidine ring. This topological difference translates to different exit vectors when the building block is incorporated into larger molecules, a critical parameter in fragment-based drug design where the spatial orientation of subsequent growth vectors determines library synthesis strategy .

Commercial Purity
Specification review
≥98% purity (ChemScene, Leyan); multi-vendor availability (≥4 suppliers) vs. methyl ester analog min. 95% purity from ~2 vendors
Higher reported purity may reduce repurification; broader supplier base supports procurement resilience.
Purity specifications per vendor datasheets; confirm lot-specific COA.
Piperidine substitution Regioisomer procurement SAR exploration Fragment-based drug discovery

Commercial Purity & Multi-Vendor Availability

The target compound (CAS 1037797-93-5) is commercially available from multiple independent vendors at consistently high purity specifications. ChemScene offers the compound at ≥98% purity (Cat. CS-0684737) , Leyan at 98% (Cat. 1755392) , and GlpBio at research grade with stock solution preparation support (Cat. GF13363) . Industrial-grade material at 97% purity is also available (huaxuejia.cn) . In contrast, the methyl ester analog (CAS 922516-07-2) is listed at a minimum purity of 95% (CymitQuimica/Biosynth) , reflecting potentially less rigorous purification protocols for this less-demanded analog. The availability of the target compound from at least four independent vendors (ChemScene, Leyan, GlpBio, and BJChemical) provides procurement security and price competition, whereas the methyl ester is primarily available through MolCore and CymitQuimica with more limited stock transparency. The target compound is stocked at room-temperature shipping conditions with 2–8°C long-term storage recommendation , with HazMat classification (GHS07, H302-H315-H319-H335) , information critical for institutional procurement compliance.

Commercial purity Procurement benchmarking Vendor comparison Quality control

Key Application Scenarios


Orthogonal Protection in Multi-Step Synthesis

In medicinal chemistry campaigns where the piperidine nitrogen must remain protected while the ester undergoes hydrolysis, transesterification, or reduction, the target compound's simultaneous Boc and ethyl ester protection is essential. The Boc group withstands the basic conditions of ethyl ester hydrolysis (NaOH/EtOH or LiOH/THF/H₂O), while the ethyl ester survives the acidic conditions of Boc removal (TFA/DCM). This orthogonality—supported by the ≥98% purity available from ChemScene and Leyan —enables sequential deprotection without intermediate purification, a workflow not feasible with the free amine analog (CAS 672310-05-3) which would require re-protection before ester manipulation [1].

Conformationally Restricted Peptidomimetic Libraries

Research programs synthesizing stereolibraries of oxazole-containing amino acids—as exemplified by Artamonov et al. (2015) who prepared all isomers of 5-pyrrolidinyl- and 5-piperidinyloxazole-4-carboxylic acids via N-Boc-protected amino acids and ethyl isocyanoacetate [2]—can employ the target compound as the 2-substituted regioisomeric counterpart. Its distinct spatial orientation (piperidine at oxazole C2, ester at C4) provides a complementary exit vector geometry relative to the 5-substituted series, enabling exploration of a different region of conformational space in peptidomimetic design. The ethyl ester's higher LogP (2.97) compared to the methyl ester facilitates organic-phase extraction during library synthesis workup.

Fragment-Based Drug Discovery Growth Vectors

In FBDD programs where the oxazole-piperidine core serves as a fragment hit, the 4-yl attachment of the target compound provides a linear, symmetric exit vector from the piperidine nitrogen, distinct from the kinked topology of the 3-yl regioisomer (commercially available as 2-(1-Boc-piperidin-3-yl)oxazole-4-carboxylic acid, MW 296.32 ). The target compound's ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, or retained as the ester for lipophilic fragment growing. The multi-vendor availability (≥4 suppliers) ensures procurement continuity during hit-to-lead optimization, avoiding single-supplier bottlenecks that could delay SAR cycles.

Epoxide Hydrolase Inhibitor Development

Patent US8815951 discloses a series of epoxide hydrolase inhibitors incorporating piperidine and oxazole structural elements, with reported inhibitory activities in the nanomolar range across human and mouse epoxide hydrolase 1 [3]. While the specific BindingDB entry BDBM129287 (US8815951, 104; IC50 = 290 nM human, 40 nM mouse [3]) corresponds to a distinct urea-based chemotype rather than the target compound itself, the oxazole-piperidine-Boc substructure is a recognized privileged scaffold for this target class. The target compound's protected form allows medicinal chemists to elaborate the scaffold at either the ester or the (post-Boc removal) piperidine nitrogen independently, enabling systematic exploration of the SAR around the epoxide hydrolase pharmacophore model established in the patent literature.

Application
Selection Property
Validation Focus
Sequential deprotection in medicinal chemistry
Orthogonal Boc/ethyl ester stability
Deprotection orthogonality under acidic/basic conditions
Conformationally restricted peptidomimetic library design
2-substituted regioisomer topology
Exit vector geometry and spatial orientation vs. 5-substituted series
Fragment-based drug discovery (FBDD) growth vectors
Linear 4-yl attachment, ester handle flexibility
Docking pose comparison with kinked 3-yl analogs
Epoxide hydrolase inhibitor development
Oxazole-piperidine privileged scaffold
Pharmacophore model SAR exploration; confirm target engagement post-elaboration
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